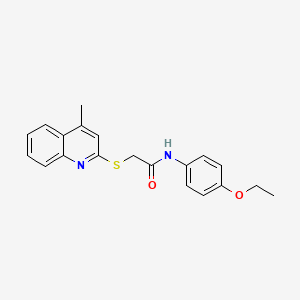
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27FN4O5 and its molecular weight is 506.534. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pro-drug System Potential
5-Substituted isoquinolin-1-ones, including structures related to the compound , have been synthesized and analyzed for their potential as bioreductively activated pro-drug systems. These compounds exhibit selective release of therapeutic drugs in hypoxic solid tumors, highlighting their potential application in targeted cancer therapy. The study by Berry et al. (1997) specifically explores the synthesis and application of nitrofuranylmethyl derivatives, which trigger the release of parent drugs under specific conditions, suggesting a similar potential for the compound (Berry et al., 1997).
Antibacterial Activity
The structural motif of quinazoline derivatives, which closely relates to the compound of interest, has been identified as a potent antibacterial agent. A study by Kuramoto et al. (2003) introduces novel N-1 substituents in naphthyridones and quinolones, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the quinazoline core, similar to those in the compound , could yield potent antibacterial agents (Kuramoto et al., 2003).
Neurodegenerative Disease Treatment
New N-(pyridin-3-ylmethyl)-2-aminothiazolines with various substituents, including the 4-fluorobenzyl moiety, have shown anticholinesterase and antiradical activity. These compounds are being considered as potential multifunctional agents for treating neurodegenerative diseases. The presence of the 4-fluorobenzyl group, as in the compound , indicates a potential application in designing treatments for diseases like Alzheimer's (Makhaeva et al., 2017).
Antitumor Activity
Quinazoline derivatives, specifically 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, have been synthesized and evaluated for their antitumor activities. These compounds exhibit significant inhibitory effects against tumor cells, suggesting the compound could have similar antitumor applications (Zhang et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form an intermediate. This intermediate is then reacted with furan-2-ylmethylamine and pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "furan-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form an intermediate.", "Step 2: Reaction of the intermediate with furan-2-ylmethylamine in the presence of a base such as triethylamine to form an amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product." ] } | |
CAS-Nummer |
1223995-11-6 |
Produktname |
5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide |
Molekularformel |
C27H27FN4O5 |
Molekulargewicht |
506.534 |
IUPAC-Name |
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33) |
InChI-Schlüssel |
YQBXFGSJCKITEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
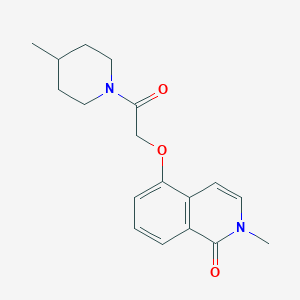
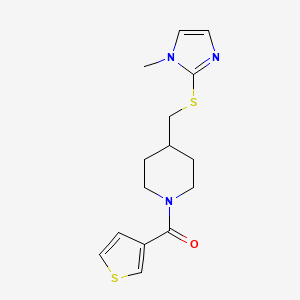
![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)
![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)
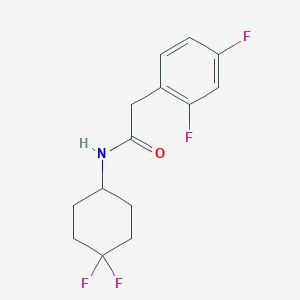
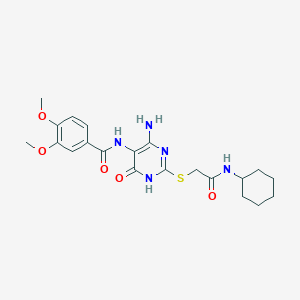

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)
![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)
